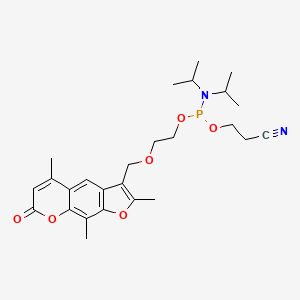
Psoralen-c 2 cep
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Psoralen-c 2 cep is a member of the psoralen family, which are naturally occurring photoactive compounds found in plants. These compounds are known for their ability to penetrate cellular membranes and interact with deoxyribonucleic acid (DNA) when activated by specific frequencies of electromagnetic radiation, such as ultraviolet light . This compound has been studied for its potential therapeutic applications, particularly in the treatment of skin conditions and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of psoralen-c 2 cep typically involves the extraction of psoralen from natural sources such as the seeds of Psoralea corylifolia or certain fruits like figs and citrus fruits . The extracted psoralen is then subjected to various chemical reactions to produce this compound. Common synthetic routes include the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The raw materials are processed using advanced extraction techniques such as supercritical fluid extraction or solvent extraction. The extracted psoralen is then purified through crystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Psoralen-c 2 cep undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: This compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include oxidized derivatives, reduced forms, and substituted compounds with different functional groups. These products have varying chemical and biological properties, making them useful for different applications .
Scientific Research Applications
Psoralen-c 2 cep has a wide range of scientific research applications, including:
Chemistry: Used as a photoreactive agent in various chemical reactions and studies.
Biology: Studied for its ability to interact with DNA and its potential use in genetic research.
Industry: Utilized in the development of phototherapy treatments and other industrial applications.
Mechanism of Action
The mechanism of action of psoralen-c 2 cep involves its ability to penetrate cellular membranes and insert itself between the pyrimidines of DNA. When exposed to ultraviolet light, this compound becomes photoreactive and forms mono- and di-adducts with DNA, leading to cell apoptosis. This apoptotic effect is more pronounced in tumor cells due to their high rate of cell division . Additionally, photoactivated this compound can inhibit tyrosine kinase signaling and influence the immunogenic properties of cells .
Comparison with Similar Compounds
Psoralen-c 2 cep is unique compared to other similar compounds due to its specific photoreactive properties and its ability to form stable adducts with DNA. Similar compounds include:
Coumarin: A compound with a similar chemical structure but lacking the photoreactive properties of this compound.
Furocoumarins: A group of compounds that share the fused furan ring structure with this compound but have different biological activities.
Properties
Molecular Formula |
C26H35N2O6P |
|---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
3-[[di(propan-2-yl)amino]-[2-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methoxy]ethoxy]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C26H35N2O6P/c1-16(2)28(17(3)4)35(31-10-8-9-27)32-12-11-30-15-23-20(7)33-26-19(6)25-21(14-22(23)26)18(5)13-24(29)34-25/h13-14,16-17H,8,10-12,15H2,1-7H3 |
InChI Key |
DBDHKKULBPYUPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCOP(N(C(C)C)C(C)C)OCCC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















